molecular formula C6H7IN2O2 B10909806 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid

3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B10909806
M. Wt: 266.04 g/mol
InChI Key: UOHUWWTYXLSXHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .

Properties

Molecular Formula

C6H7IN2O2

Molecular Weight

266.04 g/mol

IUPAC Name

3-iodo-1,5-dimethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C6H7IN2O2/c1-3-4(6(10)11)5(7)8-9(3)2/h1-2H3,(H,10,11)

InChI Key

UOHUWWTYXLSXHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)I)C(=O)O

Origin of Product

United States

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